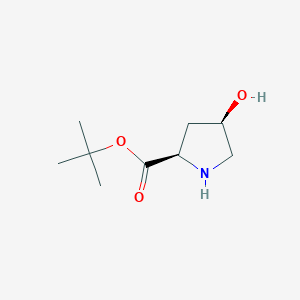![molecular formula C12H21NO2 B2421820 N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide CAS No. 2305483-80-9](/img/structure/B2421820.png)
N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide: is an organic compound characterized by a cyclohexyl ring substituted with a hydroxymethyl group and a dimethyl group, along with a prop-2-enamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of Hydroxymethyl and Dimethyl Groups: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, while the dimethyl groups can be added through alkylation reactions.
Formation of the Prop-2-enamide Group: The prop-2-enamide group can be introduced through an amidation reaction involving an appropriate amine and an acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The prop-2-enamide group can be reduced to form a propylamine group.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of N-[1-(Carboxyl)-3,3-dimethylcyclohexyl]prop-2-enamide.
Reduction: Formation of N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]propylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces to modulate cellular responses.
Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in metabolic pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[1-(Hydroxymethyl)cyclohexyl]prop-2-enamide: Lacks the dimethyl groups, which may affect its chemical properties and biological activity.
N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamine: Contains an amine group instead of an amide group, leading to different reactivity and applications.
N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enoic acid: Contains a carboxyl group instead of an amide group, which may influence its acidity and reactivity.
Uniqueness
N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
N-[1-(hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-4-10(15)13-12(9-14)7-5-6-11(2,3)8-12/h4,14H,1,5-9H2,2-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHQELZNCCOALN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)(CO)NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
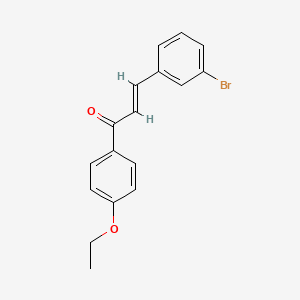
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2421738.png)
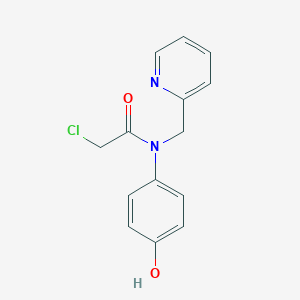
![6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2421741.png)
![1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2421744.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide](/img/structure/B2421749.png)
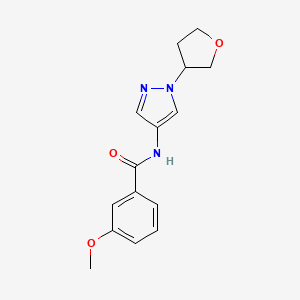
![N-(2-ethoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide](/img/structure/B2421752.png)
![N-cycloheptyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2421753.png)
![{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}dipropylamine hydrochloride](/img/structure/B2421754.png)
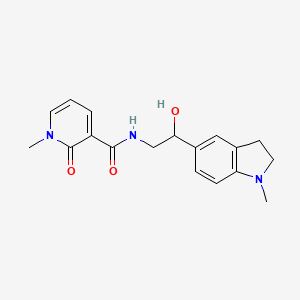
![1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2421756.png)
![N-(3-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2421758.png)
